molecular formula C16H19N B14545134 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- CAS No. 61862-97-3

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)-

Cat. No.: B14545134
CAS No.: 61862-97-3
M. Wt: 225.33 g/mol
InChI Key: GHQIRFCVUWHCRF-UHFFFAOYSA-N
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Description

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- is a heterocyclic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate in ethanol under reflux to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61862-97-3

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)-4,5,6,7-tetrahydroisoindole

InChI

InChI=1S/C16H19N/c1-12-7-8-14-10-17(11-15(14)9-12)16-6-4-3-5-13(16)2/h3-6,10-12H,7-9H2,1-2H3

InChI Key

GHQIRFCVUWHCRF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CN(C=C2C1)C3=CC=CC=C3C

Origin of Product

United States

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